Fmoc-D-3,3-Diphenylalanine
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Overview
Description
Fmoc-D-3,3-Diphenylalanine is a peptide derivative . It is used for research purposes and is not sold to patients .
Synthesis Analysis
Fmoc-D-3,3-Diphenylalanine is used as a building block in the formulation of biocompatible hydrogels suitable for different biomedical applications . The final material obtained is deeply dependent on the preparation method . Different strategies have been adopted for the Fmoc-FF HG preparation, noting the changes in the structural arrangement and behavior in terms of stiffness, matrix porosity, and stability induced by the different formulation strategy on the final material .
Molecular Structure Analysis
The molecular formula of Fmoc-D-3,3-Diphenylalanine is C30H25NO4 . Its molecular weight is 463.524 .
Chemical Reactions Analysis
Fmoc-D-3,3-Diphenylalanine is used in peptide and small molecule synthesis .
Physical And Chemical Properties Analysis
Fmoc-D-3,3-Diphenylalanine has a density of 1.3±0.1 g/cm3 . Its boiling point is 676.5±55.0 °C at 760 mmHg . The melting point is 116.5-119.5ºC (lit.) . It has a flash point of 362.9±31.5 °C .
Scientific Research Applications
Hydrogel Formulation
- Scientific Field : Pharmaceuticals and Biomedical Engineering .
- Application Summary : Fmoc-Diphenylalanine (Fmoc-FF) is used as a building block for the formulation of biocompatible hydrogels . These hydrogels are three-dimensional materials that can encapsulate high amounts of water or other biological fluids .
- Methods of Application : The hydrogels can be prepared using both synthetic or natural polymers. Their mechanical and functional properties may change according to the preparation method, the solvent, the pH, and other experimental parameters . The final material obtained is deeply dependent on the preparation method .
- Results or Outcomes : The remarkable mechanical rigidity of this hydrogel compared with others physically cross-linked ones, the direct correlation between rheological properties and peptide concentration, and its capability to support Chinese Hamster Ovarian (CHO) cell adhesion led authors to suggest Fmoc-FF as a promising, tunable, and versatile scaffold for tissue engineering .
Tissue Engineering, Drug Delivery, and Catalysis
- Scientific Field : Biomedical Engineering .
- Application Summary : Fmoc-Diphenylalanine is used in the preparation of novel hybrid materials with potential applications in tissue engineering, drug delivery, and catalysis .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Formulation of Biocompatible Hydrogels
- Scientific Field : Biomedical Engineering .
- Application Summary : Fmoc-Diphenylalanine is used as a building block for the formulation of biocompatible hydrogels . These hydrogels are three-dimensional materials that can encapsulate high amounts of water or other biological fluids .
- Methods of Application : The hydrogels can be prepared using both synthetic or natural polymers. Their mechanical and functional properties may change according to the preparation method, the solvent, the pH, and other experimental parameters . The final material obtained is deeply dependent on the preparation method .
- Results or Outcomes : The remarkable mechanical rigidity of this hydrogel compared with others physically cross-linked ones, the direct correlation between rheological properties and peptide concentration, and its capability to support Chinese Hamster Ovarian (CHO) cell adhesion led authors to suggest Fmoc-FF as a promising, tunable, and versatile scaffold for tissue engineering .
Preparation of Hybrid Materials
- Scientific Field : Materials Chemistry .
- Application Summary : Fmoc-Diphenylalanine is used in the preparation of novel hybrid materials with potential applications in tissue engineering, drug delivery, and catalysis .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Formulation of Enhanced Hybrid Systems
- Scientific Field : Materials Chemistry .
- Application Summary : Fmoc-Diphenylalanine is used in the development of novel Fmoc-FF-based hybrid systems, in which the ultra-short hydrogelator is combined with other entities such as polysaccharides, polymers, peptides, or organic molecules . These hybrid materials have potential applications in various fields, including biomedical and industrial fields .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Compatibility with Various Deposition Procedures
- Scientific Field : Materials Science .
- Application Summary : The mechanical properties and the tunability exhibited by the Fmoc-FF matrix make it compatible with various deposition procedures, including extrusion, electrospinning, and filming .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Safety And Hazards
Fmoc-D-3,3-Diphenylalanine is considered an irritant . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Future Directions
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33)/t28-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENQOTJCVODUQU-MUUNZHRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-3,3-Diphenylalanine |
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